molecular formula C7H11N3 B13317597 5-Cyclobutyl-1H-pyrazol-4-ylamine

5-Cyclobutyl-1H-pyrazol-4-ylamine

Cat. No.: B13317597
M. Wt: 137.18 g/mol
InChI Key: CLSREAYKPIDLJJ-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1H-pyrazol-4-ylamine is a heterocyclic compound with the molecular formula C7H11N3 It features a pyrazole ring substituted with a cyclobutyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1H-pyrazol-4-ylamine typically involves the cyclization of appropriate precursors. One common method is the condensation of cyclobutanone with hydrazine to form a hydrazone intermediate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a catalyst, such as a transition metal complex, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1H-pyrazol-4-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and amine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Cyclobutyl-1H-pyrazol-4-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share a similar pyrazole core but differ in the substituents attached to the ring.

    1-Methyl-1H-pyrazol-5-amine: This compound has a methyl group instead of a cyclobutyl group.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound features different substituents on the pyrazole ring

Uniqueness

5-Cyclobutyl-1H-pyrazol-4-ylamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5-cyclobutyl-1H-pyrazol-4-amine

InChI

InChI=1S/C7H11N3/c8-6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3,8H2,(H,9,10)

InChI Key

CLSREAYKPIDLJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(C=NN2)N

Origin of Product

United States

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